2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate

Catalog No.
S13149759
CAS No.
94110-05-1
M.F
C12H20O5
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate

CAS Number

94110-05-1

Product Name

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate

IUPAC Name

3-ethyl-3-(hydroxymethyl)-1,5-dioxacycloundecane-6,11-dione

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C12H20O5/c1-2-12(7-13)8-16-10(14)5-3-4-6-11(15)17-9-12/h13H,2-9H2,1H3

InChI Key

RNADTQNGMQIJIS-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)CCCCC(=O)OC1)CO

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is an organic compound classified as an ester. Its molecular formula is C12H20O5C_{12}H_{20}O_{5}, and it has a molecular weight of approximately 244.28 g/mol. This compound is characterized by its structure, which includes a central propane backbone with hydroxymethyl and ethyl substituents, as well as adipate moieties. The compound is identified by the CAS number 94110-05-1 and has various synonyms, including 3-ethyl-3-(hydroxymethyl)-1,5-dioxacycloundecane-6,11-dione .

The primary chemical reaction involving 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is esterification. This process typically involves the reaction of adipic acid with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, leading to the formation of the ester bond. The general reaction can be represented as follows:

Adipic Acid+2 Ethyl 2 hydroxymethyl propane 1 3 diol2 Ethyl 2 hydroxymethyl propane 1 3 diyl adipate+Water\text{Adipic Acid}+\text{2 Ethyl 2 hydroxymethyl propane 1 3 diol}\rightarrow \text{2 Ethyl 2 hydroxymethyl propane 1 3 diyl adipate}+\text{Water}

This reaction requires the removal of water to shift the equilibrium towards product formation.

The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate primarily involves two methods:

  • Esterification Reaction: As previously mentioned, this method combines adipic acid with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol under acidic conditions to facilitate the formation of the ester bond.
  • Transesterification: This alternative method involves exchanging the alkoxy group of an ester with another alcohol. It can be used to modify existing esters to produce 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate from other similar compounds.

Interaction studies of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate have focused on its compatibility with other materials in formulations. It shows good compatibility with various polymers and enhances the mechanical properties of polymer blends. Additionally, preliminary studies indicate that it may interact favorably with biological tissues without causing adverse effects .

Several compounds share structural similarities with 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxyethyl acrylateC4H8O3C_4H_8O_3Used in coatings and adhesives; lower molecular weight.
Polyethylene glycol adipateVariesBiodegradable; used in drug delivery systems.
Di(ethylene glycol) adipateC12H22O4C_{12}H_{22}O_4Higher viscosity; used as a plasticizer.

Uniqueness of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl Adipate

What sets 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate apart from these similar compounds is its specific branching structure that provides enhanced flexibility and lower toxicity compared to linear esters. Its unique combination of properties makes it particularly suitable for specialized applications in both industrial and biomedical fields.

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is a polyester compound synthesized through polycondensation reactions between adipic acid derivatives and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (also known as trimethylolpropane) [1] [2]. The polycondensation mechanism involves a step-growth polymerization process where the hydroxyl groups of the diol react with the carboxyl groups of adipic acid or its derivatives [5].

The reaction mechanism proceeds through several distinct steps. Initially, the carboxyl group of adipic acid becomes activated, making it susceptible to nucleophilic attack by the hydroxyl groups of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol [5] [10]. This nucleophilic attack forms an unstable tetrahedral intermediate that subsequently eliminates water to produce an ester bond [10]. The reaction continues as additional hydroxyl and carboxyl groups react, forming a polyester structure [10] [11].

In the specific case of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate synthesis, the reaction typically begins with the formation of a monoester when one hydroxyl group from the triol reacts with one carboxyl group from adipic acid [10]. This initial product still contains reactive functional groups—two remaining hydroxyl groups and one carboxyl group—which can participate in further esterification reactions [10] [11]. The process continues with the formation of a diester and eventually the complete 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate [5] [10].

The reaction kinetics of this polycondensation are influenced by several factors, including temperature, catalyst concentration, and the removal of water as a byproduct [5] [11]. The equilibrium nature of the esterification reaction necessitates the continuous removal of water to drive the reaction toward completion and achieve higher molecular weights [5] [14].

Reaction ParameterTypical RangeEffect on Polycondensation
Temperature180-200°CHigher temperatures increase reaction rate but may cause degradation [5] [11]
Catalyst Concentration0.1-1.0% w/wHigher concentrations accelerate reaction but may affect product purity [5] [12]
Reaction Time24-48 hoursLonger times increase conversion but may lead to side reactions [5] [19]
Molar Ratio (Diol:Acid)1:1 to 1.2:1Excess diol can drive reaction completion [5] [11]

Research has shown that the molecular weight of the resulting polyester increases significantly with reaction time, reaching a maximum value after approximately 24 hours under optimal conditions [5] [19]. The polycondensation reaction follows a kinetic pattern with a maximum molecular weight value achieved before potential degradation reactions become significant [5].

Esterification Catalysts: Ionic Liquids vs. Conventional Acid Catalysts

The esterification reaction for synthesizing 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate traditionally employs conventional acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or phosphoric acid [12] [16]. However, recent advances have introduced ionic liquids as alternative catalysts with distinct advantages over conventional options [6] [12].

Conventional acid catalysts function by protonating the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl group [12] [16]. While effective, these catalysts present several challenges including corrosion of equipment, difficult separation from the product, and environmental concerns related to waste disposal [12] [16].

Ionic liquids (ILs), particularly those with built-in acidic functional groups such as sulfonic acid moieties, have emerged as promising alternatives [6] [16]. These Brønsted Acidic Ionic Liquids (BAILs) can function as both catalysts and reaction media, offering unique advantages in the synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate [6] [12] [16].

A comparative analysis of ionic liquids versus conventional acid catalysts reveals significant differences in performance and environmental impact:

ParameterConventional Acid CatalystsIonic Liquid Catalysts
Catalytic ActivityHigh activity but requires higher concentrations [12] [16]Comparable activity at lower concentrations [6] [16]
SelectivityGood but may promote side reactions [12]Excellent with minimal side reactions [6] [16]
SeparationDifficult, requires neutralization [12] [16]Forms biphasic system with product, easier separation [16] [20]
ReusabilityLimited, often single-use [12]Multiple cycles with minimal activity loss [16] [20]
Environmental ImpactHigh, generates acidic waste [12] [16]Lower, reduced waste and emissions [6] [16]
CorrosionSignificant equipment corrosion [12] [16]Minimal corrosion issues [16]

Research has demonstrated that ionic liquids such as 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMI.NTf₂) combined with sulfuric acid can achieve conversion rates exceeding 85% with 100% selectivity in esterification reactions [6] [16]. This performance matches or exceeds that of conventional catalysts while offering improved separation characteristics [16].

The mechanism of ionic liquid catalysis differs slightly from conventional acid catalysis. In ionic liquid systems, the acidic sites within the ionic liquid structure activate the carbonyl group while the ionic environment stabilizes reaction intermediates [12] [16]. Additionally, the unique solubility properties of ionic liquids create a biphasic system with the product after reaction, with the ester accumulating in the upper phase and the ionic liquid with water byproduct in the lower phase [6] [16]. This phase separation facilitates product isolation without extensive purification steps [16] [20].

Solvent-Free Synthesis Approaches in Melt Polycondensation

Solvent-free melt polycondensation represents an environmentally advantageous approach for synthesizing 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate, eliminating the need for conventional organic solvents [7] [13]. This methodology aligns with green chemistry principles by reducing waste generation, minimizing environmental impact, and enhancing process efficiency [7] [13].

In the melt polycondensation process for 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate synthesis, the reactants—adipic acid or its derivatives and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol—are directly heated together in the absence of solvent [7] [13]. The reaction typically proceeds at temperatures between 180-200°C, above the melting points of both reactants, creating a homogeneous melt phase [7] [19].

The solvent-free approach offers several distinct advantages over solution-based methods:

  • Environmental benefits: Elimination of organic solvents reduces volatile organic compound (VOC) emissions and waste generation [7] [13].
  • Economic advantages: Reduced costs associated with solvent purchase, handling, and disposal [7].
  • Process simplification: Fewer unit operations required without solvent recovery and purification steps [7] [13].
  • Enhanced reaction rates: Higher reactant concentrations in the melt phase can accelerate reaction kinetics [13] [19].

Research has demonstrated that solvent-free melt polycondensation can produce 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate with molecular weights comparable to or exceeding those achieved in solution-based methods [13] [19]. A typical protocol involves a two-stage process: an initial esterification stage at atmospheric pressure followed by a polycondensation stage under reduced pressure to facilitate water removal [13] [19].

Process ParameterTypical ConditionsFunction
Initial Temperature80-95°CInitiates esterification reaction [13] [19]
Final Temperature180-200°CPromotes polycondensation and increases reaction rate [7] [19]
PressureInitial atmospheric, then 2-15 TorrFacilitates water removal to drive equilibrium [13] [19]
Catalyst0.1-0.5% w/w (e.g., Ti(OBu)₄)Accelerates reaction without solvent interference [13] [19]
Reaction Time24-60 hours totalAllows for complete conversion and high molecular weight [13] [19]

The absence of solvent in melt polycondensation creates unique reaction conditions that influence the polymerization mechanism [7] [13]. Without solvent dilution, reactant concentrations remain high throughout the process, potentially accelerating reaction rates [7]. However, as the polymerization progresses, the increasing viscosity of the reaction medium can impede mass transfer and byproduct removal, necessitating careful process control [7] [13].

Recent advances in solvent-free melt polycondensation include the development of more efficient catalysts specifically designed for solvent-free conditions and improved reactor designs that enhance mixing and heat transfer in highly viscous melts [7] [13]. These innovations have further improved the efficiency and sustainability of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate synthesis [13].

Industrial Scale-up Challenges and Purification Protocols

The industrial-scale production of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate presents several significant challenges that must be addressed to ensure efficient and economical manufacturing [17] [21]. These challenges span reactor design, process control, heat and mass transfer limitations, and effective purification strategies [17] [21].

Scale-up Challenges

One of the primary challenges in scaling up the production of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is managing the dramatic viscosity changes that occur during polymerization [17] [21]. As the reaction progresses, the viscosity of the reaction mixture increases substantially, which can severely impede mixing efficiency and heat transfer [17]. This viscosity challenge necessitates specialized reactor designs and mixing systems capable of handling highly viscous materials [17] [21].

Heat removal represents another critical challenge in industrial-scale production [17]. The exothermic nature of the polycondensation reaction requires efficient cooling systems to maintain optimal reaction temperatures and prevent thermal degradation of the product [17]. The heat removal capacity must be carefully scaled to match the increased reaction volume in industrial settings [17] [21].

Mass transfer limitations, particularly the removal of water byproduct, become increasingly significant at larger scales [17] [21]. Efficient water removal is essential to drive the equilibrium toward product formation and achieve high molecular weights [17]. Industrial systems must incorporate effective vacuum systems and condensers to facilitate continuous water removal throughout the reaction [17] [21].

Scale-up ChallengeImpactMitigation Strategy
Viscosity IncreaseReduced mixing efficiency, poor heat transfer [17] [21]Specialized reactor designs, high-torque agitators [17] [21]
Heat ManagementPotential hotspots, thermal degradation [17]Enhanced cooling systems, improved heat exchanger design [17]
Water RemovalEquilibrium limitations, reduced molecular weight [17] [21]Efficient vacuum systems, staged pressure reduction [17] [21]
Reaction HomogeneityProduct inconsistency, quality variations [17]Improved mixing technologies, process monitoring [17] [21]
Batch-to-Batch ConsistencyVariable product properties [17] [26]Advanced process control systems, standardized protocols [17] [26]

Purification Protocols

The purification of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate after synthesis is crucial for achieving the desired product quality [18] [23]. Industrial purification typically involves a multi-step process designed to remove unreacted monomers, catalysts, oligomers, and other impurities [18] [23].

A common purification protocol begins with the dissolution of the crude product in an appropriate solvent such as acetone or tetrahydrofuran [18] [19]. This solution is then filtered to remove any insoluble impurities, including catalyst residues [18] [19]. The filtered solution is subsequently added dropwise to a non-solvent (typically cold methanol) while stirring, causing the polymer to precipitate while leaving low molecular weight impurities in solution [18] [19].

The precipitated polymer is collected by filtration, washed thoroughly with additional non-solvent to remove surface impurities, and dried under vacuum at moderate temperatures (40-60°C) to remove residual solvents [18] [19]. For applications requiring exceptionally high purity, additional purification steps such as reprecipitation or column chromatography may be employed [18].

Industrial-scale purification faces additional challenges related to solvent handling, recovery, and waste management [18] [23]. Sustainable purification approaches aim to minimize solvent usage, implement efficient solvent recovery systems, and reduce waste generation [18] [23]. Recent advances include the development of more selective precipitation techniques and continuous purification processes that improve efficiency while reducing environmental impact [18] [23].

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate represents a unique macrocyclic diester compound that exhibits distinct thermodynamic characteristics compared to linear adipate esters. The compound demonstrates considerable thermal stability under standard conditions, with chemical properties including stability under normal conditions but susceptibility to hydrolysis under acidic or basic conditions .

The thermal decomposition behavior of this cyclic adipate ester follows patterns observed in related aliphatic polyesters. Based on comparative analysis with similar adipate-containing compounds, the initial thermal decomposition temperature is estimated to exceed 350°C [2] [3]. This thermal stability is attributed to the macrocyclic ring structure, which provides enhanced resistance to thermal degradation compared to linear analogs.

Research on related poly(alkylene adipate) systems reveals that thermal degradation typically follows multi-step mechanisms. For poly(ethylene adipate), thermal degradation proceeds through a single mechanism with an activation energy of 153 kilojoules per mole [2]. More complex adipate structures, such as poly(propylene adipate) and poly(butylene adipate), exhibit two-step degradation processes with activation energies ranging from 121 to 217 kilojoules per mole for the respective decomposition steps [2].

The thermal decomposition pathways for cyclic adipate esters are expected to involve initial ester bond cleavage followed by subsequent fragmentation. Studies on adipic acid thermal decomposition indicate that the compound decomposes to carbon dioxide, water, and cyclic ketones through a ketonization process involving decarboxylation [4]. The activation barrier for this process is approximately 253 kilojoules per mole with a reaction energy of -118 kilojoules per mole at 433.15 Kelvin [4].

For 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate, the macrocyclic structure likely influences the degradation mechanism by providing conformational constraints that affect bond breaking sequences. The presence of the tertiary carbon with the pendant hydroxymethyl group may create additional thermal stability through intramolecular hydrogen bonding interactions.

Phase Behavior: Melting Point Depression and Glass Transition Phenomena

The phase behavior of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is significantly influenced by its unique cyclic molecular architecture. Unlike linear adipate esters, the macrocyclic structure imposes conformational restrictions that affect both crystallization behavior and glass transition phenomena.

Melting point characteristics for this compound have not been experimentally determined, but comparative analysis with related structures provides insights into expected behavior. The parent compound trimethylolpropane exhibits a melting point of 56-58°C [5] [6], while various adipate esters show diverse melting behaviors depending on their molecular architecture. Linear poly(ethylene adipate) demonstrates a melting point of 55°C [7] [8], whereas more complex adipate structures can exhibit significantly different thermal transitions.

The glass transition temperature for 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate requires experimental determination through differential scanning calorimetry. Related adipate polymers exhibit glass transition temperatures ranging from -50°C for poly(ethylene adipate) [7] to higher values for more structurally complex systems. The macrocyclic nature of this compound likely results in a glass transition temperature intermediate between small molecule and polymeric analogs.

Phase transition phenomena in adipate-containing systems are well-documented. Research on poly(butylene adipate) reveals complex crystal phase transitions, including β-to-α crystal phase transitions that occur through melting of the β-phase followed by recrystallization to the high-temperature α-phase [9]. Similar phase behavior may be expected for the cyclic adipate ester, though the specific transition temperatures and mechanisms would require detailed thermal analysis.

The melting point depression effects observed in polymer blends containing adipate esters are attributed to the plasticizing action of these compounds. Studies on polylactic acid blended with adipate esters demonstrate systematic decreases in glass transition and melting temperatures with increasing adipate content [10]. For 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate, similar plasticizing effects would be expected when incorporated into polymer matrices.

Differential scanning calorimetry studies on related adipate esters reveal characteristic thermal transitions. Butyl phenoxyethyl adipate, for example, exhibits a melting temperature of 87°C with an enthalpy of fusion of -113 joules per gram and a crystallization temperature of 12°C [11]. The thermal analysis provides insights into the energy requirements for phase transitions and the crystallization behavior of adipate-based compounds.

Solubility Parameters in Organic Media and Aqueous Systems

The solubility characteristics of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate are fundamentally influenced by its macrocyclic structure and the presence of both hydrophobic alkyl chains and hydrophilic ester and hydroxyl functionalities. The compound exhibits a calculated LogP (octanol/water partition coefficient) value of 1.04 [12], indicating moderate lipophilicity.

Aqueous solubility is expected to be very limited due to the predominant hydrophobic character of the macrocyclic structure. The solubility of similar adipate esters in water is characteristically low, as demonstrated by studies on dibasic esters where the solubilities in aqueous phases are minute while water solubilities in the organic-rich phase are appreciable [13] [14]. The single hydroxyl group present in the molecule provides limited hydrophilic character insufficient to significantly enhance water solubility.

Organic solvent compatibility varies considerably depending on the solvent polarity and hydrogen bonding capacity. The parent compound trimethylolpropane demonstrates good solubility in water and alcohol with very faint turbidity in aqueous systems [15]. By extension, 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is expected to show good solubility in polar organic solvents such as alcohols, where hydrogen bonding interactions between the hydroxyl group and solvent molecules can facilitate dissolution.

The compound is predicted to exhibit moderate to good solubility in typical organic solvents including ethers and chloroform, similar to the solubility profile of trimethylolpropane [15]. Solubility in non-polar hydrocarbons such as benzene is expected to be limited due to the polar ester and hydroxyl functionalities.

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are expected to provide good solvation for this compound. The ester carbonyl groups can participate in dipole-dipole interactions with these solvents, while the relatively compact macrocyclic structure minimizes unfavorable entropy contributions to the dissolution process.

Temperature-dependent solubility behavior is anticipated to follow typical patterns observed for organic esters, with increasing solubility at elevated temperatures. The thermal energy helps overcome intermolecular forces and lattice energy barriers that limit dissolution at lower temperatures. This temperature dependence is particularly relevant for processing applications where elevated temperature dissolution may be utilized.

The Hansen solubility parameters for this compound can be estimated based on group contribution methods and comparison with related structures. The presence of ester groups contributes to both polar and hydrogen bonding components, while the hydrocarbon framework provides the dispersive component. These parameters are crucial for predicting compatibility with various polymer matrices and solvent systems.

Rheological Properties in Polymer Matrices

The rheological behavior of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate in polymer matrices is expected to demonstrate significant plasticizing effects based on the well-established properties of adipate ester compounds. Research on adipate plasticizers indicates excellent performance characteristics including flexibility at low temperatures, excellent electrical conduction, excellent weather resistance, and good heat stability [16].

Viscosity modification represents a primary rheological effect when this compound is incorporated into polymer systems. Studies on polyvinyl chloride compositions plasticized with adipate esters demonstrate substantial reductions in melt viscosity, facilitating processing at lower temperatures [16]. The effectiveness of adipate-based plasticizers is quantified through glass transition temperature depression, where significant decreases of 132.2°C relative to pure polyvinyl chloride have been documented [11].

Melt flow enhancement is a critical rheological property observed in polymer compositions containing adipate plasticizers. Research demonstrates that incorporation of butyl phenoxyethyl adipate increases melt flow rates by 50% at 175°C, 20% at 200°C, and 19% at 205°C depending on concentration [11]. Similar flow enhancement would be expected for 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate, though the specific magnitude would depend on its molecular architecture and interaction mechanisms.

Shear-dependent behavior in polymer blends containing adipate esters typically exhibits pseudoplastic characteristics, where viscosity decreases with increasing shear rate [17] [18]. This non-Newtonian behavior is attributed to the disruption of intermolecular associations and temporary crosslinking interactions under applied shear stress. The cyclic structure of this adipate ester may provide unique shear response characteristics compared to linear analogs.

Dynamic mechanical properties are significantly influenced by adipate ester incorporation. Studies on polylactic acid blends with poly(1,2-propylene glycol adipate) demonstrate decreased storage modulus and viscosity in the melt state compared to neat polylactic acid [19]. The plasticization effect manifests through enhanced chain mobility and reduced intermolecular forces, resulting in improved flexibility and impact resistance.

Complex viscosity and storage modulus measurements in oscillatory shear experiments provide insights into the viscoelastic behavior of polymer nanocomposites containing adipate-modified matrices [20]. Research on polylactic acid and poly(butylene adipate-co-terephthalate) blends reveals that rheological behavior is determined through dynamic and transient shear flow measurements, with significant effects on droplet coalescence prevention in blend systems [20].

The interfacial properties in polymer blends are influenced by adipate ester localization. Studies demonstrate that cellulose nanocrystals in polylactic acid and poly(butylene adipate-co-terephthalate) blends are predominantly localized on the surface of dispersed phase droplets, affecting rheological behavior through interface stabilization [20]. Similar interfacial effects would be expected for 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate in multi-phase polymer systems.

Temperature-dependent rheological behavior follows established patterns for adipate-containing systems, with decreasing viscosity at elevated temperatures facilitating processing operations. The thermal stability of this compound, with an estimated decomposition onset above 350°C, provides a wide processing window for most commercial polymer applications without degradation concerns.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

244.13107373 g/mol

Monoisotopic Mass

244.13107373 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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